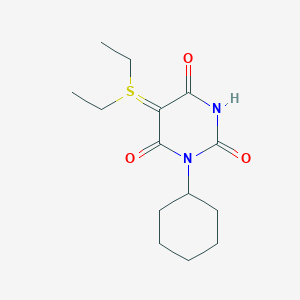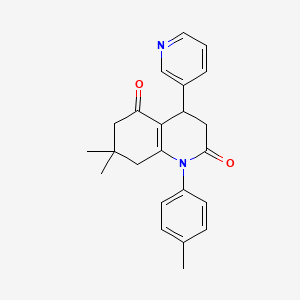![molecular formula C29H29ClN2O3 B11502568 ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11502568.png)
ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole moiety, a benzyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of hydrazine derivatives and acidic catalysts under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, the compound’s ability to interact with microbial enzymes makes it a potential antimicrobial agent .
Comparison with Similar Compounds
ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE lies in its specific structural features, such as the presence of a benzyl group and a chlorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H29ClN2O3 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
ethyl 3-[3-(1-benzylindol-3-yl)propanoylamino]-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C29H29ClN2O3/c1-2-35-29(34)18-26(24-13-6-8-14-25(24)30)31-28(33)17-16-22-20-32(19-21-10-4-3-5-11-21)27-15-9-7-12-23(22)27/h3-15,20,26H,2,16-19H2,1H3,(H,31,33) |
InChI Key |
WFPBREHCBLQOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11502498.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B11502502.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11502519.png)
![7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11502530.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11502535.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11502542.png)
![(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid](/img/structure/B11502547.png)
![6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11502548.png)

![1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11502554.png)
![methyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11502558.png)
![2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11502572.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11502575.png)
